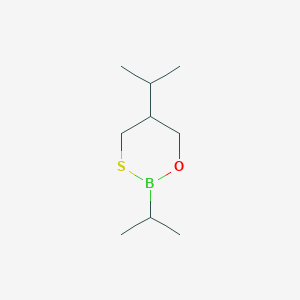
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique structure incorporating both boron and sulfur atoms within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boron trichloride with a suitable thiol and an isopropyl-substituted amine. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to facilitate the formation of the oxathiaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various boron-hydride derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism by which 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile component in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine used in the synthesis of ligands for coordination chemistry.
1,4-Dimethyl-2,5-di(propan-2-yl)benzene: A compound used in the synthesis of advanced materials.
Uniqueness
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is unique due to its incorporation of both boron and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
110523-67-6 |
|---|---|
Molecular Formula |
C9H19BOS |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C9H19BOS/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
PZVDVVYFSLDCFM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CS1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















